N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a thiazole ring fused with a triazole ring, along with a benzo-dioxine and sulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to interact with various enzymes such as aromatase . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can lead to reduced estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacological properties . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Similar 1,2,4-triazole derivatives have shown anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities . This suggests that the compound might affect multiple biochemical pathways related to these biological activities.
Pharmacokinetics
It is known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . This suggests that the compound might induce cytotoxic effects in cancer cells, leading to their death.
Action Environment
It is known that the biological activity of similar 1,2,4-triazole derivatives can be influenced by various factors, including the presence of other drugs, the ph of the environment, and the presence of certain enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step reactions. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . The reaction conditions often include refluxing in solvents like ethanol or acetic acid, with reagents such as sodium acetate and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as 2,4-disubstituted thiazoles, exhibit a range of biological activities.
Triazole Derivatives: Compounds like 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have similar structural features and pharmacological properties.
Uniqueness
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of thiazole, triazole, and sulfonamide groups, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S2/c1-29-17-5-3-14(11-19(17)30-2)21-24-22-26(25-21)15(13-33-22)7-8-23-34(27,28)16-4-6-18-20(12-16)32-10-9-31-18/h3-6,11-13,23H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZGGKRMPHINPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC5=C(C=C4)OCCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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